molecular formula C9H19N2O3P B11626477 {[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid

{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid

Cat. No.: B11626477
M. Wt: 234.23 g/mol
InChI Key: MIHUWVHVRNVIAO-UHFFFAOYSA-N
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Description

{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid is a complex organic compound that features a unique combination of functional groups, including a formyl group, a methylamino group, a piperidinylmethyl group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidinylmethyl intermediate, which can be achieved through the reaction of piperidine with formaldehyde and a suitable alkylating agent. The resulting intermediate is then reacted with methylamine and formic acid to introduce the formyl and methylamino groups. Finally, the phosphinic acid moiety is introduced through a reaction with a suitable phosphorus-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted piperidinylmethyl derivatives.

Scientific Research Applications

{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of {[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid involves its interaction with specific molecular targets. The formyl and methylamino groups can form hydrogen bonds with biological macromolecules, while the piperidinylmethyl group can enhance membrane permeability. The phosphinic acid moiety can act as a chelating agent, binding to metal ions and modulating enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine alkaloids share the piperidine core structure.

    Phosphinic acid derivatives: Compounds such as phosphinothricin and phosphinic acid esters share the phosphinic acid moiety.

Uniqueness

{[Formyl(methyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H19N2O3P

Molecular Weight

234.23 g/mol

IUPAC Name

[formyl(methyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid

InChI

InChI=1S/C9H19N2O3P/c1-10(7-12)8-15(13,14)9-11-5-3-2-4-6-11/h7H,2-6,8-9H2,1H3,(H,13,14)

InChI Key

MIHUWVHVRNVIAO-UHFFFAOYSA-N

Canonical SMILES

CN(CP(=O)(CN1CCCCC1)O)C=O

Origin of Product

United States

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